An In-depth Technical Guide to the Chemical Synthesis and Purification of Phosphocreatine Di-tris Salt
An In-depth Technical Guide to the Chemical Synthesis and Purification of Phosphocreatine Di-tris Salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis and purification of Phosphocreatine (B42189) Di-tris salt, a crucial molecule in cellular bioenergetics. This document details both chemical and enzymatic synthesis routes, in-depth purification protocols, and analytical methodologies for quality assessment. The information is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to produce and purify high-quality Phosphocreatine Di-tris salt for their research and development needs.
Introduction to Phosphocreatine
Phosphocreatine (PCr), a phosphorylated form of creatine (B1669601), serves as a vital, rapidly mobilizable reserve of high-energy phosphates in tissues with high and fluctuating energy demands, such as skeletal muscle, the heart, and the brain. It plays a pivotal role in the phosphocreatine shuttle, a critical intracellular energy transport system that facilitates the rapid transfer of high-energy phosphate (B84403) from mitochondria, the sites of ATP production, to the sites of ATP utilization. This system is essential for maintaining cellular energy homeostasis. The di-tris salt form of phosphocreatine offers enhanced solubility and stability in biological systems, making it particularly suitable for various in vitro and in vivo studies.
Chemical Synthesis of Phosphocreatine Di-tris Salt
The synthesis of Phosphocreatine Di-tris salt can be approached through two primary methodologies: direct chemical synthesis and enzymatic synthesis.
Chemical Synthesis
Chemical synthesis typically involves the phosphorylation of creatine followed by the formation of the di-tris salt.
2.1.1. Synthesis of Phosphocreatine
A common method for the phosphorylation of creatine involves the use of phosphorus oxychloride (POCl₃) in a non-aqueous solvent.
Experimental Protocol: Chemical Synthesis of Phosphocreatine (as Disodium (B8443419) Salt adaptable for Di-tris Salt)
Materials:
-
Creatine monohydrate
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (anhydrous)
-
Sodium hydroxide (B78521) (NaOH) or Tris(hydroxymethyl)aminomethane (Tris)
-
Diethyl ether
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Filtration apparatus
Procedure:
-
Phosphorylation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend creatine monohydrate in anhydrous pyridine. Cool the suspension in an ice bath.
-
Slowly add phosphorus oxychloride to the cooled suspension with continuous stirring. The reaction is exothermic and should be controlled by the rate of addition.
-
After the addition is complete, allow the reaction mixture to stir at a controlled low temperature for several hours to ensure complete phosphorylation.
-
Hydrolysis and Salt Formation: Carefully quench the reaction by the slow addition of water or an aqueous solution of sodium hydroxide (for the disodium salt) or Tris (for the di-tris salt) while maintaining a low temperature. This step hydrolyzes any remaining phosphorus oxychloride and forms the desired salt. For the di-tris salt, a stoichiometric amount of Tris base should be used.
-
Isolation of Crude Product: The crude phosphocreatine salt can be precipitated from the reaction mixture by the addition of a suitable organic solvent such as methanol or ethanol.
-
Collect the precipitate by filtration, wash with a mixture of the organic solvent and water, and finally with diethyl ether.
-
Dry the crude product under vacuum.
A novel and more efficient chemical synthesis route utilizes a guanylating agent with a protecting group (t-Boc) on one of the nitrogen atoms of the guanidinic function and a protected phosphate on the other. This method results in higher yields and purity of the final phosphocreatine product.[1][2]
2.1.2. Formation of the Di-tris Salt
To obtain the di-tris salt, the synthesized phosphocreatine (often isolated as the free acid or a different salt form) is reacted with Tris base.
Experimental Protocol: Formation of Phosphocreatine Di-tris Salt
Materials:
-
Phosphocreatine (free acid or a salt form like disodium salt)
-
Tris(hydroxymethyl)aminomethane (Tris)
-
Deionized water
-
Ethanol
-
Magnetic stirrer and stir bar
-
Beaker
-
Filtration apparatus
Procedure:
-
Dissolve the synthesized phosphocreatine in a minimal amount of deionized water.
-
In a separate container, prepare a concentrated aqueous solution of Tris base.
-
Slowly add the Tris solution to the phosphocreatine solution with constant stirring. The pH of the solution should be monitored to ensure the formation of the di-tris salt.
-
The Phosphocreatine Di-tris salt can then be precipitated by the addition of a water-miscible organic solvent, such as ethanol.
-
Collect the precipitate by filtration, wash with ethanol, and dry under vacuum.
Enzymatic Synthesis
Enzymatic synthesis offers a milder and more specific route to phosphocreatine, utilizing the enzyme creatine kinase (CK). CK catalyzes the reversible transfer of a phosphate group from adenosine (B11128) triphosphate (ATP) to creatine.[3][4]
Experimental Protocol: Enzymatic Synthesis of Phosphocreatine
Materials:
-
Creatine
-
Adenosine triphosphate (ATP) disodium salt
-
Creatine kinase (from rabbit muscle)
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (pH ~9.0)
-
Incubator or water bath
-
Reaction vessel
Procedure:
-
Prepare a reaction mixture containing creatine, ATP, and MgCl₂ in Tris-HCl buffer. The molar ratio of creatine to ATP is typically in excess to drive the reaction towards phosphocreatine synthesis.
-
Pre-incubate the reaction mixture at the optimal temperature for creatine kinase activity (typically around 37°C).
-
Initiate the reaction by adding a purified preparation of creatine kinase to the mixture.
-
Incubate the reaction for a sufficient time to allow for the conversion of creatine to phosphocreatine. The reaction progress can be monitored by measuring the depletion of ATP or the formation of ADP.
-
Terminate the reaction by denaturing the enzyme, for example, by heat inactivation or by the addition of a denaturing agent.
-
The resulting solution contains phosphocreatine, which can then be purified.
Purification of Phosphocreatine Di-tris Salt
Purification of the synthesized Phosphocreatine Di-tris salt is crucial to remove unreacted starting materials, by-products, and inorganic salts. The primary methods for purification are crystallization and ion-exchange chromatography.
Crystallization
Crystallization is a widely used technique for the purification of phosphocreatine salts. The process relies on the differential solubility of the desired compound and impurities in a given solvent system.
Experimental Protocol: Crystallization of Phosphocreatine Salt
Materials:
-
Crude Phosphocreatine Di-tris salt
-
Deionized water
-
Ethanol (or other suitable anti-solvent)
-
Activated carbon (optional, for decolorization)
-
Crystallization vessel
-
Heating and stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve the crude Phosphocreatine Di-tris salt in a minimal amount of hot deionized water. If the solution is colored, a small amount of activated carbon can be added, and the solution can be heated and stirred for a short period before hot filtration to remove the carbon.
-
Slowly add a water-miscible organic solvent, such as ethanol, to the hot solution until turbidity is observed.
-
Allow the solution to cool slowly to room temperature, and then further cool in a refrigerator or ice bath to promote crystallization.
-
Collect the crystals by filtration.
-
Wash the crystals with a cold mixture of water and the organic solvent, followed by the pure organic solvent.
-
Dry the purified crystals under vacuum. A patent for the sodium salt suggests a yield of over 98% for the crystallization process with a purity of over 99.5%.[5]
Ion-Exchange Chromatography
Ion-exchange chromatography is a powerful technique for purifying charged molecules like phosphocreatine. It separates molecules based on their net charge by utilizing a charged stationary phase.
Experimental Protocol: Ion-Exchange Chromatography Purification of Phosphocreatine
Materials:
-
Crude Phosphocreatine Di-tris salt solution
-
Anion-exchange resin (e.g., DEAE-cellulose or a strong anion exchanger)
-
Low ionic strength buffer for equilibration and washing (e.g., Tris-HCl)
-
High ionic strength buffer or a salt solution for elution (e.g., Tris-HCl with a NaCl gradient)
-
Chromatography column
-
Fraction collector
Procedure:
-
Column Packing and Equilibration: Pack the chromatography column with the chosen anion-exchange resin. Equilibrate the column by washing it with several column volumes of the low ionic strength buffer until the pH and conductivity of the eluate are the same as the buffer.
-
Sample Loading: Dissolve the crude Phosphocreatine Di-tris salt in the low ionic strength buffer and load it onto the equilibrated column.
-
Washing: Wash the column with the low ionic strength buffer to remove any unbound impurities.
-
Elution: Elute the bound phosphocreatine from the column using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the buffer). Alternatively, a stepwise elution with increasing salt concentrations can be used.
-
Fraction Collection and Analysis: Collect fractions of the eluate and analyze them for the presence of phosphocreatine using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Pooling and Desalting: Pool the fractions containing pure phosphocreatine. If necessary, the salt can be removed by dialysis or diafiltration. The final product can be obtained by lyophilization.
Quantitative Data and Analysis
The yield and purity of the synthesized Phosphocreatine Di-tris salt should be determined using appropriate analytical techniques.
| Parameter | Chemical Synthesis | Enzymatic Synthesis | Purification Method | Purity |
| Yield | Variable, can be optimized with advanced methods[1][2] | Can achieve high conversion efficiency (e.g., 92%) | Crystallization: >98% recovery[5] | HPLC: ≥97%[3][6] |
| Purity | Dependent on purification | Generally high specificity | Ion-Exchange: High purity | Enzymatic Assay: ~98%[4] |
Table 1: Summary of Quantitative Data for Phosphocreatine Synthesis and Purification.
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of phosphocreatine and quantifying related impurities. An ion-pair reversed-phase HPLC method is often employed for the simultaneous quantification of phosphocreatine, creatine, and ATP.
Experimental Protocol: HPLC Analysis of Phosphocreatine
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
Mobile Phase:
-
A typical mobile phase consists of an aqueous buffer (e.g., phosphate buffer) containing an ion-pairing agent (e.g., tetrabutylammonium (B224687) hydrogen sulfate) and an organic modifier (e.g., methanol). A gradient elution may be used to separate phosphocreatine from its related compounds.
Detection:
-
Phosphocreatine can be detected by UV absorbance at a low wavelength, typically around 210 nm.
Quantification:
-
Quantification is achieved by comparing the peak area of the sample with that of a known concentration of a phosphocreatine standard.
Signaling Pathways and Experimental Workflows
The Phosphocreatine Shuttle
The phosphocreatine shuttle is a fundamental energy distribution network in high-energy demand cells. It involves the interplay of creatine, phosphocreatine, ATP, ADP, and different isoforms of creatine kinase located in the mitochondria and cytosol.
Caption: The Phosphocreatine Shuttle for cellular energy transport.
Synthesis and Purification Workflow
The overall process from synthesis to a purified final product can be visualized as a sequential workflow.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Phosphocreatine disodium salt | Miscellaneous Compounds | Tocris Bioscience [tocris.com]
- 3. scbt.com [scbt.com]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. An Ion-Pair HPLC Method for Simultaneous Determination of Exogenous Phosphocreatine and Its Metabolite Creatine and Related ATP in Rabbit Plasma and RBC: Application to a Pharmacokinetic Study [scirp.org]
- 6. benchchem.com [benchchem.com]
